6-Chloro-2-(4-methylthiophenyl)benzoic acid
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Overview
Description
6-Chloro-2-(4-methylthiophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 6th position and a 4-methylthiophenyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methylthiophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chlorobenzoic acid and 4-methylthiophenol.
Coupling Reaction: The key step involves a coupling reaction between 6-chlorobenzoic acid and 4-methylthiophenol.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, a palladium catalyst, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Chloro-2-(4-methylthiophenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methylthiophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-methylphenyl)benzoic acid: Similar structure but with a phenyl group instead of a thiophenyl group.
2-(4-Methylthiophenyl)benzoic acid: Lacks the chloro group at the 6th position.
6-Bromo-2-(4-methylthiophenyl)benzoic acid: Contains a bromo group instead of a chloro group.
Uniqueness
6-Chloro-2-(4-methylthiophenyl)benzoic acid is unique due to the presence of both the chloro and methylthiophenyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-(4-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWJIUGPMCWBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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